molecular formula C17H19N3O B2557318 N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 2061138-07-4

N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2557318
CAS No.: 2061138-07-4
M. Wt: 281.359
InChI Key: IIRJQAXHHIWMRG-UHFFFAOYSA-N
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Description

“N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” is a compound that contains a benzamide group attached to a pyrrolidine ring and an amino group. The benzamide group consists of a benzene ring attached to an amide group (-CONH2), and the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzamide group, a pyrrolidine ring, and an amino group. The benzamide group is planar due to the conjugation of the amide group with the benzene ring. The pyrrolidine ring is a saturated five-membered ring, which provides some flexibility to the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amino group (-NH2) can participate in acid-base reactions, nucleophilic substitutions, or redox reactions. The amide group in the benzamide moiety can undergo hydrolysis, reduction, or reactions with organometallic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the polar amide and amino groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Cancer Research and Antitumor Activities

N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide derivatives have shown significant promise in cancer research, particularly as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, a compound closely related to the chemical structure , has demonstrated potent antitumor activity both in vitro and in vivo, with promising clinical trial results as an anticancer drug (Zhou et al., 2008). These inhibitors play a critical role in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential in developing new cancer therapies.

Drug Development and Analysis

In the realm of pharmaceutical development and quality control, derivatives of this compound have been utilized in analytical methodologies. For instance, nonaqueous capillary electrophoresis has been applied for the separation and analysis of imatinib mesylate and related substances, demonstrating the importance of these compounds in ensuring the purity and efficacy of pharmaceuticals (Ye et al., 2012).

Material Science Applications

The chemical versatility of this compound derivatives extends into material science, where they contribute to the synthesis of novel compounds with potential technological applications. For example, the development of photosensitive poly(benzoxazole) precursors for advanced polymer materials showcases the role of these compounds in creating new materials with specific light-responsive properties (Ebara et al., 2003).

Safety and Hazards

The safety and hazards associated with “N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” would depend on its specific physical and chemical properties. Generally, compounds containing amide and amino groups should be handled with care as they can be irritants and potentially harmful if ingested or inhaled .

Future Directions

The future directions for research on “N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(5-amino-2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-8-9-16(20-10-4-5-11-20)15(12-14)19-17(21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJQAXHHIWMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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